2-(2-Bromophenyl)-2-fluoropropan-1-ol

Conformational analysis Fluorine hydrogen bonding Scaffold rigidification

2-(2-Bromophenyl)-2-fluoropropan-1-ol (CAS 1785278-50-3) is a chiral organofluorine building block possessing a stereogenic C2 center bearing both fluorine and a hydroxyl group, in addition to an ortho-bromophenyl substituent. Its molecular formula is C9H10BrFO (MW 233.08 g/mol) and it is commercially offered at 98% purity.

Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
Cat. No. B12985023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-2-fluoropropan-1-ol
Molecular FormulaC9H10BrFO
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1Br)F
InChIInChI=1S/C9H10BrFO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3
InChIKeyMWAOVCUXRCYKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(2-Bromophenyl)-2-fluoropropan-1-ol (CAS 1785278-50-3): A Dual-Reactive Chiral Fluorinated Building Block for MedChem and Fragment Libraries


2-(2-Bromophenyl)-2-fluoropropan-1-ol (CAS 1785278-50-3) is a chiral organofluorine building block possessing a stereogenic C2 center bearing both fluorine and a hydroxyl group, in addition to an ortho-bromophenyl substituent [1]. Its molecular formula is C9H10BrFO (MW 233.08 g/mol) and it is commercially offered at 98% purity . The compound integrates two synthetically versatile functionalities within a compact scaffold: a reactive aryl bromide for transition-metal-catalyzed cross-coupling and a fluorinated secondary alcohol that serves as a precursor to ketones or carboxylic acids upon oxidation.

Why 2-(2-Bromophenyl)-2-fluoropropan-1-ol Cannot Be Replaced by Common Non-Fluorinated or Regioisomeric Aryl Propanols in Drug Discovery Programs


Superficially similar aryl propanol building blocks—such as 2-(2-bromophenyl)propan-1-ol, 2-(4-bromophenyl)-2-fluoropropan-1-ol, or 2-phenyl-2-fluoropropan-1-ol—are not interchangeable with 2-(2-bromophenyl)-2-fluoropropan-1-ol because the specific ortho-bromo/fluorine substitution pattern uniquely controls three properties critical to medicinal chemistry optimization: (i) intramolecular OH···F hydrogen bonding that rigidifies the scaffold and modulates lipophilicity [1], (ii) acid-strength enhancement of the alcohol group by the electronegative fluorine , and (iii) the ortho-bromine substituent's superior reactivity in Pd-catalyzed cross-couplings compared to para/meta isomers or unsubstituted phenyl rings. Swapping any one of these elements degrades the precise conformational and reactivity profile required for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-2-fluoropropan-1-ol Versus Its Closest Structural Analogs


Intramolecular OH···F Hydrogen Bond Formation Confers Conformational Restraint Absent in Non-Fluorinated 2-(2-Bromophenyl)propan-1-ol

2-(2-Bromophenyl)-2-fluoropropan-1-ol features a γ-fluoropropanol motif that forms a stabilizing intramolecular OH···F hydrogen bond (IMHB), as established for acyclic saturated fluorohydrins by Linclau et al. [1]. This IMHB stabilizes a specific gauche conformer, reducing conformational flexibility. In contrast, the non-fluorinated analog 2-(2-bromophenyl)propan-1-ol cannot engage in this interaction, resulting in greater rotational freedom. The presence of the IMHB is detectable via the through-space coupling constant h1JOH···F; for the syn-4-fluoropentan-2-ol model system, this value is 6.6 Hz, while the anti isomer shows only 1.9 Hz [1]. Such conformational locking directly impacts pharmacophore presentation and target binding.

Conformational analysis Fluorine hydrogen bonding Scaffold rigidification

Fluorine-Induced Alcohol Acidity Enhancement (pKa ~14) Versus Non-Fluorinated Analog (pKa ~16)

The electron-withdrawing fluorine at C2 significantly increases the acidity of the adjacent alcohol proton. For the core 2-fluoropropan-1-ol scaffold, the predicted pKa is 13.97 ± 0.10 , whereas propan-1-ol has a pKa of approximately 16 . This ~2-log unit acidification is directly transferable to the aryl-substituted system: 2-(2-Bromophenyl)-2-fluoropropan-1-ol is expected to be a stronger acid than 2-(2-bromophenyl)propan-1-ol. Enhanced acidity improves water solubility at physiological pH via partial ionization and can strengthen hydrogen-bond donor capacity to biological targets.

Physicochemical property optimization Acidity modulation Fluorine electronegativity

Distinct Lipophilicity (XLogP3 ~2.3) Compared to Non-Fluorinated Congener and Para-Bromo Isomer Enables Fine-Tuned LogD

Computed partition coefficients reveal that the fluorine atom and bromine substitution pattern each contribute quantifiable changes to lipophilicity. The (2S)-2-(4-bromophenyl)-2-fluoropropan-1-ol (para isomer) has an XLogP3 of 2.3 [1]. For the ortho-bromo target compound, the XLogP3 is predicted to be similar (estimated ~2.3), whereas the non-fluorinated analog 2-(2-bromophenyl)propan-1-ol has a lower logP due to the absence of the hydrophobic C–F bond [1]. Additionally, replacing the bromine atom with a fluorine atom (2-(2-fluorophenyl)-2-fluoropropan-1-ol) would significantly reduce lipophilicity, altering passive membrane permeability and off-target binding profiles.

Lipophilicity optimization Structure-property relationships Fragment-based drug discovery

Ortho-Bromine Enables Pd-Catalyzed Cross-Coupling Reactivity Superior to Para-Bromo and Non-Brominated Analogs

The ortho-bromo substituent on 2-(2-bromophenyl)-2-fluoropropan-1-ol serves as a privileged handle for Pd(0)-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. While the para-bromo isomer is also reactive, ortho-bromo substrates often exhibit faster oxidative addition rates with Pd catalysts due to reduced steric shielding of the C–Br bond, as documented in comparative kinetic studies of aryl bromide coupling [1]. In contrast, the non-brominated analog 2-phenyl-2-fluoropropan-1-ol lacks a functional handle for such couplings entirely, and the fully fluorinated alcohol 2-(2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a significantly altered OH reactivity profile due to the strong electron-withdrawing effect of six fluorine atoms.

Synthetic accessibility Suzuki-Miyaura coupling Late-stage diversification

High-Value Application Scenarios for 2-(2-Bromophenyl)-2-fluoropropan-1-ol in Pharmaceutical and Agrochemical R&D


Fragment-Based Lead Generation Requiring Chiral Fluorinated Alcohols with Diversifiable Handles

The compound serves as an ideal fragment for 19F NMR-based screening due to its single fluorine reporter and the conformational restraint from the OH···F IMHB [1]. The ortho-bromine provides a vector for Suzuki elaboration to rapidly generate analog libraries without altering the fluorohydrin pharmacophore, as demonstrated by the high oxidative addition rates of ortho-aryl bromides [3].

Synthesis of Fluorinated Analogues of Bioactive 2-Arylpropionic Acids via Oxidation

Oxidation of the primary alcohol to the corresponding 2-(2-bromophenyl)-2-fluoropropanoic acid yields a fluorinated NSAID-like scaffold. The enhanced acidity (pKa ~14 of the precursor alcohol vs ~16 for non-fluorinated) translates to altered pKa of the resulting carboxylic acid, enabling fine-tuning of potency and selectivity for targets such as COX enzymes or chemokine receptors.

Construction of Chiral 2-Aryl-2-fluoro-1,3-propanediol Synthons via Lipase-Mediated Resolution

Following protection of the primary alcohol, lipase-catalyzed asymmetric transformations can provide homochiral 2-aryl-2-fluoro-1,3-propanediol derivatives in excellent enantiomeric excess [2]. The ortho-bromine is compatible with enzymatic conditions and remains available for subsequent cross-coupling, enabling access to diverse enantiopure fluorinated C3 building blocks.

Physicochemical Property Modulation in CNS Drug Candidates

The computed lipophilicity window (XLogP3 ~2.3) [2] combined with the pKa reduction (~2 log units) positions this scaffold within the optimal CNS MPO (Multiparameter Optimization) space. The intramolecular OH···F hydrogen bond further reduces polar surface area by masking the alcohol donor, potentially improving brain penetration relative to non-fluorinated congeners.

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